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For Immediate Release

A comprehensive comparison of two distinct modulators of nicotinamide adenine dinucleotide

(NAD+) metabolism, the experimental compound TES-991 and the widely studied precursor

nicotinamide riboside (NR), reveals different mechanisms of action and stages of development.

This guide provides an objective analysis of their efficacy, supported by available preclinical

data, for researchers, scientists, and professionals in drug development.

Introduction
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and a

substrate for several key enzyme families, including sirtuins and poly(ADP-ribose) polymerases

(PARPs). The age-associated decline in NAD+ levels is linked to a range of metabolic and age-

related diseases, making the enhancement of NAD+ pools a promising therapeutic strategy.

This guide compares two agents that increase cellular NAD+: TES-991, a novel inhibitor of α-

amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), and nicotinamide

riboside (NR), a well-established NAD+ precursor.

Mechanism of Action
TES-991 and nicotinamide riboside operate on fundamentally different arms of the NAD+

biosynthetic network.
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TES-991 enhances the de novo synthesis pathway, which originates from the amino acid

tryptophan. It is a potent and selective inhibitor of ACMSD, an enzyme that represents a

critical branching point in this pathway.[1] By inhibiting ACMSD, TES-991 prevents the

degradation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), thereby shunting this

intermediate towards the spontaneous formation of quinolinic acid, a direct precursor for

NAD+ synthesis. This mechanism specifically targets NAD+ production primarily in tissues

where ACMSD is expressed, such as the liver and kidneys.

Nicotinamide Riboside (NR) is a precursor molecule that feeds into the NAD+ salvage

pathway.[2] As a form of vitamin B3, NR is taken up by cells and phosphorylated by

nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN). NMN is

then directly converted to NAD+ by NMN adenylyltransferases (NMNATs). This pathway

recycles nicotinamide and its derivatives back into the NAD+ pool and is active in multiple

tissues throughout the body.

The distinct pathways are illustrated below.
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Figure 1. NAD+ Biosynthesis Pathways. This diagram illustrates the De Novo pathway
modulated by TES-991 and the Salvage pathway utilized by Nicotinamide Riboside (NR) to

generate NAD+.

Comparative Efficacy: Preclinical Data
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Direct head-to-head comparative studies of TES-991 and nicotinamide riboside have not been

published. The following tables summarize findings from separate preclinical studies, primarily

in murine models. It is important to note that differences in experimental design, dosage, and

administration routes preclude direct extrapolation of relative potency.

Table 1: Effects on NAD+ Levels in Tissues
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Compound Species Dose Tissue

Fold
Increase in
NAD+ (vs.
Control)

Study
Reference

TES-991 Mouse
15 mg/kg/day

(in diet)
Liver

~1.5x (in

NAFLD

model)

Katsyuba et

al., 2018[1]

Mouse
15 mg/kg/day

(in diet)
Kidney

Increased

(quantitative

data not

specified)

Katsyuba et

al., 2018[1]

Mouse
15 mg/kg/day

(in diet)
Brain

Increased

(quantitative

data not

specified)

Katsyuba et

al., 2018[1]

Mouse

Primary

Hepatocytes

(In vitro) - ~1.4x
Katsyuba et

al., 2018[1]

Nicotinamide

Riboside
Mouse

~400

mg/kg/day
Liver

Increased

(quantitative

data varies)

Cantó et al.,

2012; Chi et

al., 2020[3][4]

Mouse
~400

mg/kg/day

Skeletal

Muscle

Variable / No

significant

increase

reported in

some studies

Trammell et

al., 2016[5][6]

[7][8][9]

Mouse 100μg/kg/day Brain

Restored to

control levels

(in GWI

model)

Abdullah et

al., 2020[10]

Table 2: Effects on Downstream Targets and Physiological Outcomes
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Compound Model System Key Finding Study Reference

TES-991
Mouse Primary

Hepatocytes

Dose-dependently

increased SIRT1

activation.

Katsyuba et al.,

2018[1]

Mouse Primary

Hepatocytes

Enhanced basal and

maximal oxygen

consumption rate.

Katsyuba et al.,

2018[1]

Mouse NAFLD Model

Attenuated hepatic

steatosis and liver

damage markers.

Katsyuba et al.,

2018[1]

Nicotinamide Riboside Mouse GWI Model

Increased brain SIRT1

levels and

deacetylase activity.

Abdullah et al.,

2020[10]

Mouse Mitochondrial

Disease Model

Improved respiratory

chain defects and

exercise intolerance.

Cerutti et al., 2014[3]

Mouse Alcoholic Liver

Disease Model

Activated SIRT1 and

increased

mitochondrial function.

Chi et al., 2020[4]

Experimental Protocols
The methodologies employed in the key studies reflect the different stages of research for each

compound.

Key TES-991 Efficacy Study Protocol (Katsyuba et al.,
2018)

Animal Model: 9 to 13-week old male C57BL/6J mice were used. For the non-alcoholic fatty

liver disease (NAFLD) model, mice were fed a methionine-choline deficient (MCD) diet.

Compound Administration: TES-991 was supplemented in the chow or MCD diet at a

concentration of 15 mg/kg per day for the duration of the study (10 days for standard chow,
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2.5 weeks for MCD).

NAD+ Measurement: Liver, kidney, and brain tissues were harvested. NAD+ levels were

quantified using a targeted liquid chromatography-mass spectrometry (LC-MS) based

method.

Mitochondrial Function Assay: For in vitro experiments, primary mouse hepatocytes were

isolated. Oxygen consumption rates (OCR) were measured using a Seahorse XF24

analyzer.

SIRT1 Activity: Assessed indirectly by measuring the acetylation status of known SIRT1

targets via western blot.

Representative Nicotinamide Riboside Efficacy Study
Protocol

Animal Model: Various mouse strains are used, often C57BL/6J, depending on the disease

model (e.g., diet-induced obesity, mitochondrial disease models).

Compound Administration: NR is typically administered orally, either mixed in the drinking

water, incorporated into the diet (e.g., 400 mg/kg/day), or via oral gavage.

NAD+ Measurement: Tissues are collected, and NAD+ levels are quantified using high-

performance liquid chromatography (HPLC) or LC-MS/MS.

SIRT1 Activity Assay: Sirtuin activity is often determined by measuring the deacetylation of

specific substrates. This can be done through western blotting for acetylation marks on

proteins like PGC-1α or p65, or through activity assays using fluorogenic substrates.

Physiological Assessment: Functional outcomes are measured based on the study's focus,

such as exercise tolerance (treadmill or swim tests), metabolic parameters (glucose

tolerance tests), or behavioral tests.
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Figure 2. Generalized Experimental Workflow. A typical workflow for comparing the in vivo
efficacy of NAD+ modulating compounds in a preclinical setting.

Pharmacokinetics and Bioavailability
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TES-991: After oral administration of 5 mg/kg in mice, blood concentrations of TES-991 were

quantifiable for up to 8 hours. Intravenous administration showed low blood clearance and a

half-life of approximately 4.0 to 5.0 hours.

Nicotinamide Riboside: Oral NR has been shown to be bioavailable in both mice and

humans, effectively increasing the NAD+ metabolome in the blood.[5][6][7][8][9] It

demonstrates superior pharmacokinetics in elevating hepatic NAD+ compared to nicotinic

acid and nicotinamide in mice.[5][6][7][8][9]

Conclusion
TES-991 and nicotinamide riboside represent two distinct and compelling strategies for

augmenting cellular NAD+ levels.

TES-991 is a first-in-class, potent ACMSD inhibitor that enhances the de novo synthesis of

NAD+. Its development is in the preclinical stage, with promising initial data in models of liver

disease. Its tissue-specific expression profile (liver and kidney) may offer a targeted

therapeutic approach.

Nicotinamide Riboside is a nutritional supplement and NAD+ precursor that utilizes the

salvage pathway. It is supported by a larger body of research, including human clinical trials

that have established its oral bioavailability and safety. Its efficacy in preclinical models is

well-documented across a range of conditions, although results can be variable depending

on the tissue and model studied.

The primary distinction lies in their mechanism of action and stage of development. TES-991
offers a novel, targeted approach by modulating an enzyme, whereas NR provides a systemic

precursor-based strategy. Future research, ideally including direct comparative studies, will be

necessary to fully elucidate the relative therapeutic potential of these two NAD+-boosting

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://www.researchgate.net/publication/308999969_Nicotinamide_riboside_is_uniquely_and_orally_bioavailable_in_mice_and_humans
https://researchprofiles.ku.dk/en/publications/nicotinamide-riboside-is-uniquely-and-orally-bioavailable-in-mice/
https://www.aboutnad.com/blogs/studies/nicotinamide-riboside-is-uniquely-and-orally-bioavailable-in-mice-and-humanss
https://iro.uiowa.edu/esploro/outputs/journalArticle/Nicotinamide-riboside-is-uniquely-and-orally/9983788598902771
https://pubmed.ncbi.nlm.nih.gov/27721479/
https://www.researchgate.net/publication/308999969_Nicotinamide_riboside_is_uniquely_and_orally_bioavailable_in_mice_and_humans
https://researchprofiles.ku.dk/en/publications/nicotinamide-riboside-is-uniquely-and-orally-bioavailable-in-mice/
https://www.aboutnad.com/blogs/studies/nicotinamide-riboside-is-uniquely-and-orally-bioavailable-in-mice-and-humanss
https://iro.uiowa.edu/esploro/outputs/journalArticle/Nicotinamide-riboside-is-uniquely-and-orally/9983788598902771
https://pubmed.ncbi.nlm.nih.gov/27721479/
https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://www.benchchem.com/product/b15561998?utm_src=pdf-body
https://www.benchchem.com/product/b15561998?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. De novo NAD+ synthesis enhances mitochondrial function and improves health - PMC
[pmc.ncbi.nlm.nih.gov]

2. Substrate-Dependent Sensitivity of SIRT1 to Nicotinamide Inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

3. NAD+-Dependent Activation of Sirt1 Corrects the Phenotype in a Mouse Model of
Mitochondrial Disease - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. researchprofiles.ku.dk [researchprofiles.ku.dk]

7. aboutnad.com [aboutnad.com]

8. Research Portal [iro.uiowa.edu]

9. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Targeting sirtuin activity with nicotinamide riboside reduces neuroinflammation in a GWI
mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of TES-991 and Nicotinamide
Riboside for NAD+ Augmentation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15561998#comparing-the-efficacy-of-tes-991-and-
nicotinamide-riboside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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